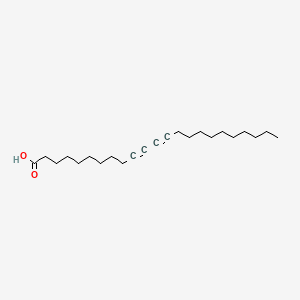

10,12-Tricosadiynoic Acid

Description

Properties

IUPAC Name |

tricosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-10,15-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDVCMBPCRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66990-31-6 | |

| Record name | 10,12-Tricosadiynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40337084 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66990-30-5 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Tricosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Landscape of 10,12-Tricosadiynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical properties of 10,12-Tricosadiynoic acid (TCDA), a versatile long-chain fatty acid notable for its unique polymer-forming capabilities and potent biological activity. This document provides a comprehensive overview of its physicochemical characteristics, reactivity, and the experimental methodologies used for its analysis, making it an essential resource for professionals in chemical research and drug development.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its defining structural features are a 23-carbon backbone, a terminal carboxylic acid group, and a conjugated diyne system at the 10th and 12th carbon positions. This diyne functionality is central to its most significant chemical property: topochemical polymerization. The compound is insoluble in water but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and in specific formulations like a DMSO/corn oil mixture.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈O₂ | [2][5] |

| Molecular Weight | 346.55 g/mol | [5][6] |

| Melting Point | 56-60 °C | [1][2] |

| Boiling Point | 498.8 °C at 760 mmHg | [2] |

| Density | 0.938 g/cm³ | [2] |

| Flash Point | 236 °C | [2] |

| Water Solubility | Insoluble | [2][4][7] |

| Vapor Pressure | 2.62E-11 mmHg at 25°C | [2] |

| Appearance | Crystals | [1] |

| Purity (Assay) | ≥98.0% (GC) | [1] |

| Solubility (DMSO) | ≥ 60 mg/mL | [6] |

Chemical Reactivity and Key Applications

The chemical behavior of this compound is dominated by its two primary functional groups: the carboxylic acid and the conjugated diyne unit.

Topochemical Polymerization and Chromic Properties

The most remarkable property of TCDA is its ability to undergo 1,4-addition polymerization in the solid state, a reaction initiated by exposure to UV radiation (typically 254 nm) or other forms of energy like gamma rays.[8][9] This topochemical reaction requires the monomers to be precisely aligned in a crystalline lattice or self-assembled structures like vesicles or Langmuir-Blodgett films.[9][10]

The polymerization results in the formation of polydiacetylene (PDA), a conjugated polymer with a distinctive blue appearance.[11] This "blue phase" of the polymer is sensitive to environmental stimuli. Perturbations such as changes in temperature, pH, or the binding of specific molecules can disrupt the conjugated backbone, causing a conformational change and a dramatic colorimetric transition from blue to red.[11] This chromic response is the basis for TCDA's extensive use in the development of colorimetric sensors for detecting microbes, peptides, and other analytes.

Caption: Workflow of TCDA polymerization.

Biological Activity: ACOX1 Inhibition

In the realm of biochemistry, this compound is recognized as a highly specific, selective, and orally active inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[6][12][13] TCDA itself is a precursor; it must be activated within the cell to its thioester form, this compound-CoA, by the enzyme very long-chain acyl-CoA synthetase (VLACS).[2][12]

The inhibition of ACOX1 by the CoA-activated form is irreversible, time-dependent, and concentration-dependent.[12] This targeted inhibition has been shown to improve mitochondrial lipid and reactive oxygen species (ROS) metabolism, making TCDA a valuable tool for studying metabolic diseases associated with high-fat diets or obesity.[12][14]

Caption: Cellular activation and inhibition of ACOX1 by TCDA.

Other Reactions

As a molecule containing an alkyne group, TCDA is a reagent for click chemistry.[12] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, allowing it to be conjugated with molecules bearing azide groups.[12]

Experimental Protocols

The characterization of this compound and its polymeric derivatives relies on a suite of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the long alkyl chain methylene protons, the protons adjacent to the carboxylic acid, and the protons on the carbons adjacent to the diyne system. ¹³C NMR would confirm the presence of the carboxylic carbon, the two sp-hybridized carbons of the alkyne groups, and the distinct carbons of the alkyl chain.[5][15]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and a weak but sharp peak in the 2100-2260 cm⁻¹ region for the C≡C stretch of the diyne.[5]

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight (346.55 g/mol ) and to assess purity.[5][16] The fragmentation pattern can also provide structural information.

-

UV-Visible (UV-Vis) Spectroscopy : While not highly informative for the monomer, UV-Vis spectroscopy is crucial for studying the polymerized form.[17] The blue phase of the PDA typically shows a maximum absorption (λ_max) around 640-650 nm, while the red phase shows a λ_max around 540-550 nm. The colorimetric response of PDA-based sensors is quantified by monitoring the shift in these absorption peaks.

Chromatographic Methods

-

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID), is the standard method for determining the purity of TCDA.[1] The compound is typically derivatized (e.g., to its trimethylsilyl ester) to increase its volatility for analysis.[16]

Self-Assembly and Polymerization Protocols

-

Vesicle Formation by Thin-Film Hydration :

-

TCDA is dissolved in a suitable organic solvent (e.g., chloroform or ethanol).

-

The solvent is evaporated under reduced pressure or a stream of nitrogen, leaving a thin film of the monomer on the wall of a round-bottom flask.

-

The film is hydrated with an aqueous buffer solution by vortexing or sonication at a temperature above the monomer's phase transition temperature.

-

This process results in the self-assembly of TCDA into vesicular structures (liposomes).

-

The vesicle solution is then exposed to 254 nm UV light to induce polymerization.[10]

-

-

Langmuir-Blodgett (LB) Film Deposition :

-

A solution of TCDA in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase in a Langmuir trough.

-

After solvent evaporation, the floating monomers are compressed by barriers, forming an ordered monolayer at the air-water interface.

-

This monolayer can be transferred onto a solid substrate by dipping the substrate through the interface, creating a highly ordered LB film.

-

The film on the substrate is then polymerized via UV irradiation.[9]

-

Caption: General mechanism for PDA-based colorimetric sensing.

References

- 1. This compound = 98.0 GC 66990-30-5 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. This compound | 66990-30-5 [chemicalbook.com]

- 8. properties-and-applications-of-stimuli-responsive-diacetylenes - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound, TMS derivative [webbook.nist.gov]

- 17. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Synthesis of 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 10,12-tricosadiynoic acid, a crucial monomer in the formation of polydiacetylenes with significant applications in biosensors, drug delivery, and materials science. This document details the core synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a long-chain fatty acid containing a diacetylene (diyne) functional group. This unique structural feature allows for topochemical polymerization upon exposure to UV irradiation, leading to the formation of highly conjugated polydiacetylene (PDA) polymers. These polymers exhibit interesting chromic properties, changing color in response to external stimuli, which is the basis for their use in various sensing applications. The synthesis of high-purity this compound is therefore a critical first step for the development of these advanced materials.

The most prevalent and efficient method for the synthesis of this compound is the Cadiot-Chodkiewicz coupling reaction . This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne. In this specific synthesis, the key precursors are 10-undecynoic acid and a 1-halo-1-dodecyne (either bromo or iodo derivative).

Overall Synthesis Pathway

The synthesis of this compound can be conceptually broken down into three main stages:

-

Synthesis of the Terminal Alkyne Precursor: Preparation of 10-undecynoic acid.

-

Synthesis of the Haloalkyne Precursor: Preparation of 1-bromo- or 1-iodo-1-dodecyne from 1-dodecyne.

-

Cadiot-Chodkiewicz Coupling: The final convergent step to form the target molecule.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 10-Undecynoic Acid

This procedure starts from the commercially available 10-undecenoic acid.

Reaction Scheme:

Experimental Protocol:

-

Bromination: To a solution of 10-undecenoic acid in an appropriate solvent (e.g., diethyl ether), add bromine dropwise at 0 °C until a persistent bromine color is observed.

-

Dehydrobromination: The resulting 10,11-dibromoundecanoic acid is then subjected to dehydrobromination using a strong base, typically sodium amide in liquid ammonia, to yield 10-undecynoic acid.

-

Workup and Purification: The reaction is quenched with ammonium chloride, and the ammonia is allowed to evaporate. The residue is then acidified and extracted with ether. The product is purified by distillation under reduced pressure or by recrystallization.

Synthesis of 1-Halo-1-dodecyne

The haloalkyne can be prepared from the corresponding terminal alkyne, 1-dodecyne. Both bromo- and iodo-derivatives are suitable for the Cadiot-Chodkiewicz coupling.

3.2.1. Synthesis of 1-Dodecyne (if not commercially available)

1-Dodecyne can be synthesized from 1-dodecene via bromination followed by dehydrohalogenation.

3.2.2. Halogenation of 1-Dodecyne

For 1-Bromo-1-dodecyne:

-

Method: Reaction of 1-dodecyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate.

-

Protocol: To a solution of 1-dodecyne in acetone, add NBS and a catalytic amount of AgNO₃. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography or distillation.

For 1-Iodo-1-dodecyne:

-

Method: Reaction of 1-dodecyne with iodine in the presence of a base.

-

Protocol: To a solution of 1-dodecyne in a suitable solvent such as methanol, add a solution of iodine and potassium hydroxide. The reaction mixture is stirred at room temperature. The product is isolated by extraction and purified.

Cadiot-Chodkiewicz Coupling: Synthesis of this compound

This is the final and key step in the synthesis. The following protocol is a representative example.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A solution of 10-undecynoic acid and the 1-halo-1-dodecyne (e.g., 1-iodo-1-dodecyne) is prepared in a solvent mixture, typically methanol and an amine base such as ethylamine.

-

Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, is added to the reaction mixture. A reducing agent like hydroxylamine hydrochloride is often added to maintain the copper in its +1 oxidation state.

-

Reaction Conditions: The reaction is stirred at a controlled temperature, for instance, starting at 20°C and then gently warming to around 40°C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like diethyl ether. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield this compound as a white solid.

Figure 2: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursors.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 10-Undecynoic Acid | C₁₁H₁₈O₂ | 182.26 | White solid | 41-43 |

| 1-Dodecyne | C₁₂H₂₂ | 166.31 | Colorless liquid | -23 |

| 1-Bromo-1-dodecyne | C₁₂H₂₁Br | 245.20 | - | - |

| 1-Iodo-1-dodecyne | C₁₂H₂₁I | 292.20 | - | - |

| This compound | C₂₃H₃₈O₂ | 346.55 | White solid | 58-62 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of 10-Undecynoic Acid | 10-Undecenoic acid, Br₂, NaNH₂ | Diethyl ether, liq. NH₃ | 0 to -33 | - | Good |

| Synthesis of 1-Bromo-1-dodecyne | 1-Dodecyne, NBS, AgNO₃ | Acetone | Room Temp. | - | Good |

| Synthesis of 1-Iodo-1-dodecyne | 1-Dodecyne, I₂, KOH | Methanol | Room Temp. | - | Good |

| Cadiot-Chodkiewicz Coupling | 10-Undecynoic acid, 1-Iodo-1-dodecyne, CuCl, Ethylamine | Methanol | 20-40 | 5 | 48[1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 2.35 (t, 2H, -CH₂COOH), 2.23 (t, 4H, -CH₂-C≡), 1.63 (m, 2H, -CH₂CH₂COOH), 1.51 (m, 4H, -CH₂CH₂-C≡), 1.2-1.4 (br m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 180.1 (COOH), 77.7, 65.4 (C≡C-C≡C), 34.0, 29.6, 29.5, 29.3, 29.1, 28.9, 28.7, 28.4, 24.6, 22.7, 19.2, 14.1 |

| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch), ~2260 (C≡C stretch, weak), ~1700 (C=O stretch), ~1470, ~940 (O-H bend) |

| Mass Spec (EI) | m/z: 346 (M⁺), fragments corresponding to loss of alkyl chains |

Note: NMR data is predicted based on typical chemical shifts for similar structures and should be confirmed experimentally.

Conclusion

This technical guide outlines the primary synthetic pathway for producing this compound, a key monomer for the creation of functional polydiacetylene materials. The Cadiot-Chodkiewicz coupling of 10-undecynoic acid and a 1-halo-1-dodecyne provides a reliable and efficient route to this valuable compound. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of diacetylene-based materials. Careful execution of the experimental procedures and thorough purification are essential for obtaining high-purity monomer, which is critical for successful polymerization and the performance of the resulting materials.

References

10,12-Tricosadiynoic acid mechanism of polymerization

An In-depth Technical Guide to the Polymerization Mechanism of 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the polymerization of this compound (TCDA). TCDA is an amphiphilic diacetylene monomer that, upon polymerization, forms a unique class of conjugated polymers known as polydiacetylenes (PDAs). These materials are of significant interest due to their distinct chromic properties, transitioning from a blue to a red phase in response to external stimuli, which makes them ideal candidates for the development of sensors and diagnostic tools.[1]

Core Mechanism: Topochemical Polymerization

The polymerization of this compound is a prime example of a topochemical reaction, which occurs in the solid state with the crystal lattice of the monomer dictating the stereochemistry of the resulting polymer.[2] This process allows for the formation of highly ordered, single polymer crystals from monomer crystals.[3]

The fundamental mechanism is a 1,4-addition reaction across the conjugated diacetylene rod of adjacent monomer units.[4] For this diffusionless transformation to proceed, the self-assembled TCDA monomers must be precisely aligned within their crystal structure.[2][3] Key geometric constraints for successful topochemical polymerization have been identified:

-

Translational Period (d): The repeating distance of the monomers along the stacking axis must be approximately 4.7 to 5.2 Å.[5]

-

Reaction Distance (Rv): The distance between the reacting carbon atoms (C1 and C4') of adjacent monomers should be less than 4 Å.[5]

-

Monomer Orientation (γ): The angle between the diacetylene rod and the translational vector of the monomer stack should be close to 45°.[5]

When these conditions are met, initiation via UV light or thermal energy triggers a chain reaction, converting the ordered monomer crystal into a fully conjugated polymer crystal with an alternating ene-yne backbone structure.[3][6]

Caption: Topochemical 1,4-addition polymerization of aligned TCDA monomers.

Initiation of Polymerization

The conversion of TCDA monomer assemblies into the conjugated polymer can be initiated through two primary methods:

-

Photopolymerization: This is the most common method, involving the exposure of monomer assemblies to ultraviolet (UV) radiation, typically at a wavelength of 254 nm.[3][7] Upon UV irradiation, the colorless TCDA solution undergoes a visible transformation to a deep blue color, indicating the formation of the polydiacetylene backbone and its extended π-conjugated system.[3] The degree of polymerization and the resulting color intensity are dependent on the duration and intensity of the UV exposure.[8]

-

Thermal Polymerization: The reaction can also be initiated by heating the monomer assemblies.[9] Theoretical studies suggest that while the reaction is photochemically allowed, it can also proceed thermally by overcoming a relatively small energy barrier, leading to the same polymer product.[9]

Experimental Protocols

This section details a standard laboratory procedure for the preparation of TCDA vesicles and their subsequent photopolymerization. This protocol is synthesized from methodologies reported in the literature.[7][10]

Materials:

-

This compound (TCDA)

-

Ethanol or Dimethyl sulfoxide (DMSO)[2]

-

Milli-Q water

-

Sonic bath

-

UV cabinet or lamp (254 nm, e.g., 8W)[2]

-

Syringe filters (e.g., 0.45 μm PVDF)[2]

Procedure:

-

Monomer Solution Preparation: Prepare a stock solution of TCDA in a suitable organic solvent (e.g., 10 mM in ethanol).

-

Vesicle Self-Assembly:

-

Add a specific volume of the TCDA stock solution to a glass vial.

-

To this, add pre-heated Milli-Q water (e.g., at 80 °C) to achieve the final desired monomer concentration (e.g., 1 mM).[7]

-

The mixture is then subjected to several cycles of vortexing and sonication in a heated sonic bath (e.g., at 80 °C for 1 hour) to ensure complete dissolution and promote the formation of uniform monomer assemblies.[7]

-

-

Cooling and Annealing: The resulting solution is wrapped in foil to protect it from light, allowed to cool to room temperature, and then stored at 4 °C overnight to stabilize the vesicle structures.[7]

-

Photopolymerization:

-

Before irradiation, the solution is allowed to acclimate to room temperature.[7]

-

The solution may be filtered through a 0.45 μm syringe filter to remove any large, undissolved aggregates.[2]

-

The vial containing the monomer solution is placed in a UV cabinet and irradiated with 254 nm UV light.[7] The exposure time can be varied to control the extent of polymerization (e.g., 1 to 20 minutes).[3]

-

-

Characterization: The resulting blue-colored poly(TCDA) solution can be analyzed using UV-Vis spectroscopy to confirm the formation of the conjugated polymer, with a characteristic absorbance maximum around 640 nm.[8]

Caption: Standard experimental workflow for TCDA vesicle polymerization.

Data Presentation

The extent of polymerization is directly correlated with the UV exposure time. As the irradiation time increases, the concentration of the blue-phase polymer increases, which can be quantified by measuring the absorbance at its characteristic wavelength (~640 nm).

| UV Irradiation Time (minutes) | Observation | Resulting Poly(TCDA) State |

| 1 | Faint blue color appears | Low degree of polymerization |

| 3 | Light blue color | Moderate degree of polymerization |

| 5 | Clear blue color | Increased polymerization |

| 10 | Deep blue color | High degree of polymerization |

| 15 | Intense blue color | Nearing polymerization saturation |

| 20 | Very intense blue color | Maximum polymerization under conditions |

Table based on observations from photopolymerization experiments on diacetylene monomers.[3]

The absorbance intensity at ~640 nm, as measured by UV-Vis spectroscopy, increases with longer UV exposure, confirming a higher degree of polymer conversion.[8] While detailed kinetic parameters such as the quantum yield for TCDA are not widely reported, the relationship between UV dose and colorimetric response provides a reliable method for controlling and assessing the polymerization process.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Acyltransferase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 10,12-Tricosadiynoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TCDA) is a long-chain fatty acid containing a diacetylene moiety. This unique structural feature allows for topochemical polymerization upon exposure to UV light, leading to the formation of polydiacetylene (PDA), a conjugated polymer with interesting chromic properties. This has led to the extensive use of TCDA in the development of biosensors, drug delivery systems, and other smart materials. Furthermore, TCDA has been identified as a specific and orally active inhibitor of Acyl-CoA oxidase-1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation.[1] This biological activity has positioned TCDA as a potential therapeutic agent for metabolic diseases.

Understanding the solubility of TCDA in various organic solvents is critical for its application in both materials science and pharmacology. Proper solvent selection is paramount for processes such as vesicle and liposome preparation, thin-film fabrication, and formulation for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available quantitative and qualitative solubility data for this compound in common organic solvents, details relevant experimental protocols, and visualizes key related pathways and workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The most commonly reported solvent is dimethyl sulfoxide (DMSO), likely due to its utility in preparing stock solutions for biological assays. However, values from different commercial suppliers show some variability, which may be attributed to differences in experimental conditions such as temperature, sonication, and the specific crystalline form of the compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 16.67 | 48.10 | Requires ultrasonic and warming to 60°C | [1] |

| Dimethyl Sulfoxide (DMSO) | 2.75 | 7.94 | Sonication is recommended | [2] |

It is important to note that Selleck Chemicals reports a solubility of less than 1 mg/mL at 25°C, indicating that the compound is only slightly soluble or insoluble under their in-house testing conditions.[3]

Qualitative Solubility and Behavior in Other Organic Solvents

While specific quantitative data is limited, the general principles of fatty acid solubility can be applied to this compound. As a long-chain carboxylic acid, its solubility is dictated by the hydrophobic nature of its long alkyl chain and the polar character of the carboxylic acid head group.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): this compound is reported to be insoluble in water.[4][5] Its solubility in short-chain alcohols like methanol and ethanol is expected to be low due to the dominant nonpolar character of the C23 hydrocarbon chain.[6][7][8]

-

Less-Polar Solvents (e.g., Ethers, Alcohols): Longer chain fatty acids tend to be more soluble in less-polar solvents such as ethers and alcohols.[9]

-

Nonpolar Solvents (e.g., Chloroform, Hexane): Based on the principle of "like dissolves like," TCDA is expected to exhibit higher solubility in nonpolar solvents that can effectively solvate its long hydrocarbon tail.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Chloroform, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and discard the initial few drops to saturate the filter material. Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Signaling Pathway: Inhibition of ACOX1 by this compound

This compound acts as a specific inhibitor of Acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation. This inhibition has been shown to modulate downstream signaling pathways, notably the SIRT1-AMPK pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

Caption: A diagram illustrating the inhibitory effect of this compound on ACOX1 and its subsequent impact on the SIRT1-AMPK signaling pathway, leading to enhanced mitochondrial fatty acid oxidation.

Experimental Workflow: Preparation of Polydiacetylene Vesicles via Solvent Injection

The solvent injection method is a common technique for the preparation of polydiacetylene vesicles from diacetylenic lipids like this compound. This workflow is crucial for the development of colorimetric sensors and drug delivery vehicles.

Caption: A workflow diagram outlining the key steps in the preparation of polydiacetylene vesicles from this compound using the solvent injection method.

Conclusion

This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies across a broader range of organic solvents. The provided experimental protocol for solubility determination offers a standardized approach for researchers to generate this much-needed data. Furthermore, the visualization of the ACOX1 signaling pathway and the experimental workflow for vesicle preparation provides a clear understanding of the molecular mechanisms and practical applications of this versatile compound. For professionals in research and drug development, a thorough understanding of TCDA's solubility is a critical first step in harnessing its full potential in both materials science and therapeutic applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | Acyltransferase | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 66990-30-5 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]

Self-Assembly of 10,12-Tricosadiynoic Acid Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, experimental protocols, and characterization of the self-assembly of 10,12-Tricosadiynoic acid (TCDA) monomers. TCDA is an amphiphilic diacetylene fatty acid that, upon self-assembly and subsequent polymerization, forms polydiacetylene (PDA), a highly conjugated polymer with unique chromogenic properties.[1] This makes it a valuable material for the development of sensors and other advanced materials in the biomedical and pharmaceutical fields.

Core Principles of TCDA Self-Assembly

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) carboxylic acid head group and a long hydrophobic (water-fearing) hydrocarbon tail. This dual nature drives the spontaneous organization of TCDA monomers in aqueous environments to minimize unfavorable interactions between the hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various ordered supramolecular structures such as monolayers, vesicles (liposomes), and micelles.

The self-assembly of TCDA is a critical prerequisite for the topochemical polymerization of the diacetylene groups. Upon exposure to 254 nm UV radiation, the aligned diacetylene moieties in the self-assembled structure undergo a 1,4-addition reaction to form the highly conjugated backbone of polydiacetylene.[2] This polymerization results in a characteristic blue-colored material. The blue-phase PDA can undergo a conformational change in its backbone in response to external stimuli such as heat, pH changes, or binding events, leading to a visible color transition to red. This colorimetric response is the basis for many of its sensing applications.

Quantitative Data on TCDA and its Assemblies

The following tables summarize key quantitative data for this compound and its self-assembled structures as reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈O₂ | [3] |

| Molecular Weight | 346.55 g/mol | [4] |

| Melting Point | 56-60 °C | [1] |

| Physical Form | Crystals | [1] |

| Parameter | Value | Notes | Reference |

| Limiting Area per Molecule | ~0.42 nm² | Determined from Langmuir film measurements. | [5] |

| Vesicle Size | 180 - 240 nm | Hydrodynamic diameter of vesicles in aqueous medium. | |

| Critical Aggregation/Micelle Concentration (CAC/CMC) | Not reported in the reviewed literature. | This value would need to be determined experimentally for specific conditions (e.g., temperature, pH, ionic strength). |

Experimental Protocols

Detailed methodologies for the preparation of TCDA vesicles and Langmuir-Blodgett films are provided below.

Preparation of TCDA Vesicles

This protocol describes a common method for forming TCDA vesicles in an aqueous solution.

Materials:

-

This compound (TCDA)

-

Chloroform or another suitable organic solvent

-

Deionized water or a specific buffer solution

-

Probe sonicator or bath sonicator

-

Rotary evaporator (optional)

-

Extruder and polycarbonate membranes (optional, for uniform vesicle size)

Procedure:

-

Dissolution of TCDA: Dissolve a known amount of TCDA in chloroform to a desired concentration (e.g., 1 mg/mL).

-

Solvent Evaporation: In a round-bottom flask, evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Hydration: Add deionized water or a buffer solution to the flask. The volume will depend on the desired final concentration of the vesicles.

-

Vesicle Formation: Agitate the mixture by vortexing or manual shaking to disperse the lipid film into the aqueous phase, forming multilamellar vesicles.

-

Sonication: To produce smaller, unilamellar vesicles, sonicate the suspension.

-

Bath sonication: Place the flask in a bath sonicator for 15-30 minutes.

-

Probe sonication: Use a probe sonicator, being careful to avoid overheating the sample (use pulsed sonication and an ice bath).

-

-

Extrusion (Optional): For a more uniform vesicle size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This is typically done multiple times.

-

Storage: Store the prepared vesicle solution at 4°C in the dark.

Formation of TCDA Langmuir-Blodgett Films

This protocol outlines the formation of a TCDA monolayer at the air-water interface and its transfer to a solid substrate.

Materials and Equipment:

-

Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

-

TCDA

-

Volatile, water-immiscible solvent (e.g., chloroform)

-

High-purity water (e.g., Milli-Q) for the subphase

-

Solid substrate (e.g., glass slide, silicon wafer)

-

Microsyringe

Procedure:

-

Trough Preparation: Thoroughly clean the Langmuir trough and barriers. Fill the trough with high-purity water.

-

Spreading the Monolayer: Prepare a dilute solution of TCDA in chloroform (e.g., 1 mg/mL). Using a microsyringe, carefully deposit small droplets of the TCDA solution onto the water surface.[6] Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a TCDA monolayer at the air-water interface.[7]

-

Isotherm Measurement: Compress the monolayer by moving the barriers at a constant rate.[8] Record the surface pressure as a function of the area per molecule to obtain a pressure-area isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

-

Film Deposition:

-

Once the monolayer is compressed to the desired surface pressure (typically in the condensed phase), a solid substrate can be dipped vertically through the monolayer into the subphase and then withdrawn.[8]

-

The rate of dipping and withdrawal should be slow and controlled (e.g., 0.5 mm/min) to ensure uniform deposition.[7]

-

For hydrophilic substrates, the first layer is typically deposited on the upstroke. For hydrophobic substrates, it is deposited on the downstroke.[6]

-

Multiple layers can be deposited by repeating the dipping and withdrawal process.

-

UV Polymerization of TCDA Assemblies

Equipment:

-

UV lamp emitting at 254 nm.

Procedure:

-

Place the prepared TCDA vesicles or the TCDA Langmuir-Blodgett film under the 254 nm UV lamp.

-

Irradiate the sample for a sufficient amount of time to induce polymerization. The time can vary depending on the lamp intensity and the sample, but is often in the range of seconds to minutes.

-

Polymerization is indicated by the appearance of a deep blue color.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the self-assembly and application of TCDA.

Caption: Workflow for the preparation of TCDA vesicles and subsequent polymerization.

Caption: Workflow for the formation of TCDA Langmuir-Blodgett films and polymerization.

Caption: Stimulus-response mechanism of polydiacetylene-based sensors.

References

- 1. This compound = 98.0 GC 66990-30-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. nanoscience.com [nanoscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 10,12-Tricosadiynoic Acid as a Specific Inhibitor of Acyl-CoA Oxidase 1 (ACOX1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10,12-Tricosadiynoic acid (TDYA), a highly specific and orally active inhibitor of Acyl-CoA Oxidase 1 (ACOX1). ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), making it a significant target in metabolic research and drug development.[1][2][3] This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and the downstream signaling effects of ACOX1 inhibition by TDYA.

Mechanism of Action

This compound is a mechanism-based inhibitor, often referred to as a suicide substrate.[4] It functions as a prodrug that requires intracellular activation to exert its inhibitory effect.

-

Activation: Upon entering the cell, TDYA is converted into its active form, this compound-CoA, by the peroxisomal very-long-chain acyl-CoA synthetase (VLACS).[5][6] This conversion to a CoA thioester is essential for its inhibitory activity.[5][6][7]

-

Inhibition: The activated this compound-CoA irreversibly inhibits ACOX1 in a time- and concentration-dependent manner.[5][6][7] This irreversible binding effectively inactivates the enzyme.

Quantitative Data on ACOX1 Inhibition

The inhibitory potency of this compound has been quantified in various studies. The data highlights its specific and effective action against ACOX1.

| Parameter | Value | Condition | Reference(s) |

| In Vitro Inhibition | ~95% decrease in ACOX1 activity | After 5 min incubation with 10 eq of this compound-CoA | [5][6][7] |

| Kinetic Constant (K_I) | 680 nM | Kinetic analysis of irreversible inhibition | [5][6][7] |

| Inactivation Rate (k_inact) | 3.18 min⁻¹ | Kinetic analysis of irreversible inhibition | [5][6][7] |

| In Vitro Concentration | 500 nM | Concentration of TDYA that inhibits ACOX1 activity in cell-based assays | [5][6] |

| In Vivo Efficacy (Rats) | 30% reduction in hepatic ACOX1 activity | 100 µg/kg daily oral gavage for 25 days | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for studying TDYA's effect on ACOX1.

This assay quantifies ACOX1 activity by measuring the rate of hydrogen peroxide (H₂O₂) production, a direct byproduct of the ACOX1-catalyzed reaction.[8]

Principle: ACOX1 oxidizes an acyl-CoA substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with 4-aminoantipyrine and phenol to produce a colored product, which can be measured spectrophotometrically at 500 nm.

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Potassium Phosphate Buffer (pH 8.0)

-

0.01 mM Flavin Adenine Dinucleotide (FAD)

-

0.082 mM 4-aminoantipyrine

-

1.06 mM Phenol

-

0.8 IU/mL Horseradish Peroxidase

-

-

Add the liver homogenate or purified enzyme source to the reaction mixture.

-

To measure inhibited activity, pre-incubate the enzyme source with this compound for a specified duration.

-

Initiate the reaction by adding the substrate, 0.1 mM Palmitoyl-CoA.

-

Immediately record the increase in absorbance at 500 nm over a period of 30 minutes.

-

Calculate enzyme activity as nmol H₂O₂/min/mg protein using an extinction coefficient of 4.8 x 10⁵ M⁻¹cm⁻¹.[8]

Animal studies are essential to understand the physiological effects of ACOX1 inhibition.

Model: Male Wistar rats or ob/ob mice are commonly used.[7][8][9]

Administration:

-

Inhibitor: this compound is dissolved in a vehicle such as olive oil or corn oil.[6][8]

-

Dosage: A typical dose is 100 µg/kg body weight.[7][8][10] In some studies, it is added to the diet (e.g., 50 mg/kg of high-fat diet).[4]

-

Duration: Treatment periods can range from several weeks (e.g., 25 days to 8 weeks) to assess chronic effects.[7][8][10]

Endpoint Analysis: Following the treatment period, tissues (primarily liver) are harvested to measure ACOX1 activity, gene expression, and downstream metabolic markers. Serum is collected to analyze lipid profiles and insulin levels.[7][11]

Signaling Pathways and Biological Consequences

Inhibition of ACOX1 by TDYA initiates a cascade of metabolic reprogramming, primarily shifting fatty acid metabolism from peroxisomes to mitochondria.

ACOX1 is the first and rate-limiting enzyme in peroxisomal β-oxidation.[1][2][12] Its inhibition by TDYA directly reduces the breakdown of VLCFAs in peroxisomes, which in turn decreases the production of H₂O₂, a reactive oxygen species (ROS).[11] A key consequence of peroxisomal FAO inhibition is the subsequent activation of mitochondrial fatty acid oxidation.[10][11] This metabolic shift is mediated through the activation of the SIRT1-AMPK signaling pathway and the nuclear receptor PPARα, which are master regulators of mitochondrial biogenesis and function.[7][11]

Therapeutic Implications and In Vivo Effects

The specific inhibition of ACOX1 by TDYA has demonstrated significant therapeutic potential for metabolic diseases, particularly those linked to high-fat diets and obesity.[5][7][11]

| Animal Model | Condition | Key Findings with TDYA Treatment | Reference(s) |

| Rats | High-Fat Diet | Increased hepatic mitochondrial FAO, reduced hepatic lipid and ROS, reduced body weight gain, decreased serum triglycerides and insulin.[7][11] | [7][10][11] |

| Mice (ob/ob) | Genetic Obesity | Suppressed peroxisomal β-oxidation, improved hepatic steatosis and insulin resistance.[9] | [9] |

| Mice | Diet-Induced Obesity | Promotes browning of white adipose tissue, protects against obesity.[4] | [4] |

| Mice (NAFLD Model) | Non-alcoholic fatty liver disease | Improves steatohepatitis and liver fibrosis; mitigates lipotoxicity from other drugs like Obeticholic Acid (OCA).[13] | [13] |

| Nile Tilapia | Dietary Supplement | Decreased peroxisomal β-oxidation, increased body fat accumulation, higher serum lipid and peroxidation products.[5] | [5][6] |

The findings in rodent models strongly suggest that targeting ACOX1 is a viable strategy for treating non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.[13] The ability of TDYA to improve liver function and reduce fibrosis makes it a compelling candidate for further drug development.[13]

Conclusion

This compound is a potent, specific, and irreversible inhibitor of ACOX1. Its mechanism of action, involving intracellular activation to a CoA thioester, allows for targeted disruption of peroxisomal β-oxidation. This inhibition triggers a beneficial metabolic shift, enhancing mitochondrial fatty acid oxidation via the SIRT1-AMPK-PPARα axis. The wealth of preclinical data supports its potential as both an invaluable research tool for dissecting lipid metabolism and a promising therapeutic lead for treating metabolic diseases such as NAFLD and obesity-induced insulin resistance. Further investigation into its long-term safety and efficacy is warranted.

References

- 1. ACOX1 | Rupa Health [rupahealth.com]

- 2. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | Acyltransferase | TargetMol [targetmol.com]

- 8. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACOX1 - Wikipedia [en.wikipedia.org]

- 13. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Tricosadiynoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosadiynoic acid and its derivatives represent a class of lipids with emerging biological significance. Characterized by a long hydrocarbon chain containing two triple bonds, these molecules have attracted interest for their potential therapeutic applications, particularly in the realm of metabolic diseases. This technical guide provides an in-depth overview of the known biological activities of tricosadiynoic acid derivatives, with a primary focus on the most extensively studied compound, 10,12-tricosadiynoic acid. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Compound: this compound

This compound is a highly specific and selective inhibitor of Acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation.[1][2][3] Its inhibitory action forms the basis of its observed biological effects.

Quantitative Data on Biological Activity

The inhibitory potency of this compound on its primary target, ACOX1, has been quantitatively characterized. The following table summarizes the key kinetic parameters.

| Derivative Name | Target | Parameter | Value | Organism/System | Reference(s) |

| This compound-CoA | Acyl-CoA Oxidase-1 (ACOX1) | K_I | 680 nM | Rat Liver Peroxisomes | [4] |

| This compound-CoA | Acyl-CoA Oxidase-1 (ACOX1) | k_inact | 3.18 min⁻¹ | Rat Liver Peroxisomes | [4] |

| This compound | Acyl-CoA Oxidase-1 (ACOX1) | In vivo dose | 100 µg/kg (oral gavage) | Male Wistar Rats | [2][5] |

Note: this compound is a precursor that is converted to its active CoA thioester form within the cell.[4]

Signaling Pathways and Mechanism of Action

The biological effects of this compound are primarily mediated through the inhibition of ACOX1, which leads to downstream modulation of several key signaling pathways.

ACOX1 Inhibition and Metabolic Regulation:

By inhibiting ACOX1, this compound reduces peroxisomal β-oxidation. This leads to an increase in hepatic mitochondrial fatty acid oxidation, a process regulated by the SIRT1-AMPK signaling pathway.[6] This shift in fatty acid metabolism contributes to reduced hepatic lipid accumulation and improved insulin sensitivity.[6]

Anti-Inflammatory and Anti-Fibrotic Effects:

In the context of non-alcoholic fatty liver disease (NAFLD), inhibition of ACOX1 by this compound has been shown to suppress the IL-1β and α-SMA signaling pathways.[7] This suggests a potential anti-inflammatory and anti-fibrotic role for this compound.

Experimental Protocols

ACOX1 Activity Assay:

The activity of ACOX1 is determined by measuring the rate of hydrogen peroxide (H₂O₂) production.[6]

-

Principle: ACOX1 catalyzes the desaturation of acyl-CoAs, producing H₂O₂ as a byproduct. The H₂O₂ is then used by horseradish peroxidase to oxidize a chromogenic substrate, and the change in absorbance is monitored spectrophotometrically.

-

Reagents:

-

Liver homogenate or purified ACOX1 enzyme

-

Palmitoyl-CoA (substrate)

-

Flavin adenine dinucleotide (FAD)

-

4-aminoantipyrine

-

Horseradish peroxidase

-

Phenol

-

Potassium phosphate buffer (pH 8.0)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the substrate.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Monitor the increase in absorbance at 500 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized product.

-

In Vivo Studies in a Rat Model of Diet-Induced Obesity:

-

Animal Model: Male Wistar rats are typically used.

-

Diet: A high-fat diet is administered to induce obesity and metabolic dysfunction.

-

Treatment: this compound is administered daily via oral gavage at a dose of 100 µg/kg for a specified period (e.g., 8 weeks).[2][5]

-

Parameters Measured:

-

Body weight

-

Serum levels of triglycerides, insulin, and other metabolic markers

-

Hepatic lipid content

-

Gene and protein expression of key metabolic regulators (e.g., SIRT1, AMPK) in liver tissue.

-

Other Tricosadiynoic Acid Derivatives and Potential Activities

Research on other derivatives of tricosadiynoic acid is currently limited. However, preliminary studies and research on related diyne-containing fatty acids suggest potential areas of biological activity.

2,5-Tricosadiynoic Acid:

The synthesis of 2,5-tricosadiynoic acid has been reported, but its biological activity has not been extensively characterized.[8] Research on other diyne-containing natural products has indicated potential anti-mycobacterial activity, suggesting that 2,5-tricosadiynoic acid could be a candidate for investigation in this area.[1][2]

Esters and Amides:

While no specific biological activity data for esters or amides of tricosadiynoic acid has been found, derivatization of the carboxylic acid group is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Future studies could explore the synthesis and evaluation of these derivatives for various therapeutic targets.

Conclusion and Future Directions

The current body of research on tricosadiynoic acid derivatives is heavily focused on the ACOX1 inhibitory activity of this compound and its potential for treating metabolic diseases. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of this compound.

Future research should aim to:

-

Explore the therapeutic potential of this compound in other metabolic and inflammatory conditions.

-

Synthesize and evaluate other tricosadiynoic acid derivatives , including isomers, esters, and amides, to establish a broader structure-activity relationship.

-

Investigate the biological activities of these derivatives in other therapeutic areas, such as oncology and infectious diseases, based on the known activities of other diyne-containing lipids.

A deeper understanding of the biological landscape of tricosadiynoic acid derivatives holds promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Determining the mode of action of anti-mycobacterial C17 diyne natural products using expression profiling: evidence for fatty acid biosynthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 10,12-tricosadiynoate | C24H40O2 | CID 9968876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ACOX1 enhances the therapeutic efficacy of obeticholic acid in treating non-alcoholic fatty liver disease and mitigates its lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation and Application of 10,12-Tricosadiynoic Acid Vesicles

Abstract

This document provides detailed protocols for the preparation, polymerization, and characterization of vesicles from 10,12-Tricosadiynoic acid (TCDA). These vesicles, upon polymerization, form polydiacetylene (PDA) vesicles, which exhibit a unique blue-to-red colorimetric transition in response to various external stimuli. This property makes them highly valuable for applications in biosensing and drug delivery. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step instructions for two primary preparation methods: thin-film hydration and solvent injection. Furthermore, it includes protocols for a colorimetric sensing assay and a drug loading procedure, along with data presentation in tabular format and diagrammatic representations of key processes.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their distinct optical properties.[1] When amphiphilic diacetylene monomers, such as this compound (TCDA), self-assemble into vesicles in an aqueous solution and are subsequently polymerized using UV irradiation, they form a deep blue suspension.[2] This blue phase is due to the highly ordered, conjugated ene-yne backbone of the polymer.[3] Upon exposure to various stimuli, including heat, pH changes, mechanical stress, or ligand-receptor binding, the PDA backbone undergoes a conformational change, resulting in a shift in its absorption spectrum and a visible color change from blue to red.[3][4] This stimuli-responsive colorimetric transition is the basis for their widespread use as sensitive sensors. Additionally, the vesicular structure of these nanoparticles makes them suitable candidates for drug delivery vehicles.

This application note details two robust methods for the preparation of TCDA vesicles: thin-film hydration and solvent injection. It further provides protocols for the crucial UV polymerization step and subsequent characterization, as well as specific applications in colorimetric sensing and drug loading.

Experimental Protocols

Materials and Equipment

-

This compound (TCDA)

-

Chloroform

-

Ethanol

-

Phosphate Buffered Saline (PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

UV lamp (254 nm)

-

Dynamic Light Scattering (DLS) instrument

-

UV-Vis Spectrophotometer

-

Vortex mixer

-

Syringes and syringe filters (optional, for extrusion)

Preparation of TCDA Vesicles

Two primary methods for the preparation of TCDA vesicles are presented below. The choice of method may depend on the desired scale and vesicle characteristics.

This is a conventional method for preparing lipid vesicles.[5]

-

Lipid Film Formation:

-

Dissolve this compound in chloroform in a round-bottom flask to a final concentration of 1-5 mg/mL.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[6]

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature of the lipid.

-

Vortex the flask for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[5]

-

-

Sonication:

-

To reduce the size and lamellarity of the vesicles, sonicate the suspension.

-

Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes.

-

Probe Sonication: Immerse a probe sonicator tip into the suspension and sonicate with pulses to prevent overheating. A typical setting is a 20% duty cycle with 2-second pulses followed by 2-second rest periods for a total of 2-8 minutes.[7] Keep the sample on ice during sonication.[8]

-

-

Extrusion (Optional):

-

For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

This method offers good scalability and often does not require sonication to achieve small vesicles.[9]

-

Solution Preparation:

-

Dissolve this compound in a water-miscible organic solvent, such as ethanol, to a concentration of approximately 2 mg/mL.[1]

-

-

Injection:

-

Heat an aqueous solution (e.g., water or buffer) to a temperature above the phase transition temperature of TCDA.

-

Slowly inject the TCDA-ethanol solution into the vigorously stirring aqueous phase.[1]

-

-

Solvent Removal and Annealing:

-

Evaporate the ethanol from the solution.

-

Allow the vesicle solution to anneal by storing it at 4 °C overnight. This promotes ordered packing of the diacetylene monomers.[10]

-

Polymerization of TCDA Vesicles

-

Transfer the prepared TCDA vesicle suspension to a suitable container.

-

Expose the suspension to UV irradiation at 254 nm. The duration of exposure will depend on the intensity of the UV source and the concentration of the vesicles. A typical polymerization time is 1-5 minutes.[10]

-

The solution will turn a deep blue color, indicating the formation of polydiacetylene.

Characterization of PDA Vesicles

The physical properties of the prepared PDA vesicles should be characterized to ensure quality and reproducibility.

| Parameter | Method | Typical Values for TCDA Vesicles |

| Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 300 nm[2] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | ~0.1 (for monodisperse samples)[9] |

| Surface Charge | Zeta Potential Measurement | ~ -26 mV[9] |

| Polymerization | UV-Vis Spectroscopy | Absorbance peak around 640 nm (blue phase)[11] |

Application Protocols

Colorimetric Sensing Assay

This protocol provides a general framework for using PDA vesicles as colorimetric sensors. The specific analyte and conditions will need to be optimized for each application.

-

Prepare PDA Vesicle Solution: Prepare and polymerize TCDA vesicles as described in Section 2.

-

Analyte Addition: Mix the blue PDA vesicle solution with the sample containing the analyte of interest.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 5-10 minutes).[10]

-

Colorimetric Analysis:

-

Visual Inspection: Observe any color change from blue to red.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum of the solution. The colorimetric response (CR%) can be quantified using the following equation: CR% = [ (A_B0 - A_B1) / A_B0 ] * 100 Where A_B0 is the absorbance of the blue peak before adding the analyte, and A_B1 is the absorbance of the blue peak after adding the analyte.

-

Drug Loading into TCDA Vesicles

TCDA vesicles can be loaded with therapeutic agents for drug delivery applications.

-

Passive Loading (Hydrophilic Drugs):

-

Dissolve the hydrophilic drug in the aqueous buffer used for the hydration step in the thin-film hydration method (Protocol 2.2.1).

-

The drug will be encapsulated within the aqueous core of the vesicles during their formation.

-

Remove unencapsulated drug by dialysis or size exclusion chromatography.

-

-

Active Loading (Hydrophobic Drugs):

-

Co-dissolve the hydrophobic drug with the this compound in the organic solvent during the initial step of either the thin-film hydration or solvent injection method.

-

The drug will be incorporated into the lipid bilayer of the vesicles.

-

Data Presentation and Interpretation

The quantitative data obtained from the characterization of TCDA vesicles is crucial for assessing the success of the preparation.

| Preparation Method | Monomer Concentration | Sonication Parameters | UV Polymerization | Average Size (nm) | PDI | Reference |

| Thin-Film Hydration | 1 mg/mL | Bath, 20 min | 254 nm, 5 min | 150 ± 30 | 0.21 | [5] |

| Solvent Injection | 2 mg/mL in Ethanol | Not required | 254 nm, 5 min | 127.2 ± 15 | ~0.1 | [9] |

| Solvent Injection (with phospholipids) | Varied molar ratios | Not required | 254 nm, 5 min | 100 - 300 | 0.14 | [2][10] |

Table 1: Representative quantitative data for TCDA vesicle preparation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation and utilization of this compound vesicles. By following these detailed methodologies, researchers can reliably produce high-quality PDA vesicles for a range of applications in biosensing and drug delivery. The provided diagrams and tables serve as quick references for the experimental workflows and expected outcomes. Further optimization of the presented protocols may be necessary depending on the specific application and desired vesicle characteristics.

References

- 1. Thermodynamic study of colorimetric transitions in polydiacetylene vesicles induced by the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. protocols.io [protocols.io]

- 7. General preparation of liposomes using probe-tip sonication [protocols.io]

- 8. Polymer Vesicles for Antimicrobial Applications [mdpi.com]

- 9. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Langmuir-Blodgett Film Deposition of 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TDA) is a diacetylene monomer capable of forming highly ordered thin films via the Langmuir-Blodgett (LB) technique. These films can be subsequently polymerized, often using UV irradiation, to produce polydiacetylene (PDA), a conjugated polymer with unique chromogenic properties. The resulting PDA films exhibit a distinct blue color, which can transition to red upon exposure to various external stimuli such as heat, mechanical stress, or binding of biological molecules. This colorimetric response makes TDA-based LB films highly promising materials for the development of biosensors and other sensing platforms relevant to drug discovery and development.

This document provides detailed protocols for the deposition of TDA Langmuir-Blodgett films, from substrate preparation to film characterization. The procedures outlined are based on established methods for similar diacetylene carboxylic acids, particularly 10,12-pentacosadiynoic acid (PDA), and are intended to serve as a comprehensive guide for researchers.

Key Experimental Parameters

A successful Langmuir-Blodgett deposition of TDA relies on the precise control of several experimental parameters. The following table summarizes typical conditions reported for diacetylene carboxylic acid films.

| Parameter | Typical Value/Range | Notes |

| Spreading Solvent | Chloroform | High purity chloroform (>99.8%) is recommended to ensure complete spreading and evaporation.[1] |

| TDA Concentration | 0.2 - 1.0 mg/mL | The optimal concentration may vary depending on the specific trough dimensions and desired surface pressure.[1] |

| Subphase | Ultrapure Water | The pH of the water subphase is typically around 6.8. For certain applications, ions like CdCl₂ may be added to the subphase to improve film stability.[1][2] |

| Waiting Time | 10 - 15 minutes | Allows for complete evaporation of the spreading solvent before compression. |

| Compression Speed | 5 - 20 mm/min | A slower compression speed generally leads to more ordered monolayer formation. |

| Deposition Surface Pressure | 15 - 30 mN/m | This pressure should be below the collapse pressure of the monolayer to ensure a stable film. |

| Dipping Speed | 1 - 10 mm/min | The speed at which the substrate is passed through the monolayer. |

| UV Polymerization Wavelength | 254 nm | The energy and duration of UV exposure will influence the degree of polymerization and the resulting color of the film. |

Experimental Protocols

Protocol 1: Substrate Preparation

-

Cleaning of Substrates:

-

Thoroughly clean the desired substrates (e.g., glass, quartz, silicon wafers) by sonication in a series of solvents.

-

A typical cleaning sequence is:

-

Deionized water with detergent (15 minutes)

-

Deionized water (15 minutes, repeated twice)

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

-

Dry the substrates under a stream of dry nitrogen gas.

-

For hydrophilic deposition, substrates can be further treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

For hydrophobic deposition, substrates can be silanized by vapor deposition or solution immersion in an appropriate silanizing agent.

-

Protocol 2: Langmuir Film Formation and Characterization

-

Preparation of TDA Solution:

-

Dissolve this compound in high-purity chloroform to a final concentration of 0.5 mg/mL.

-

-

Langmuir Trough Preparation:

-

Clean the Langmuir trough and barriers thoroughly with chloroform and then rinse extensively with ultrapure water.

-

Fill the trough with ultrapure water as the subphase.

-

Allow the subphase to equilibrate to the desired temperature (typically room temperature).

-

-

Spreading the Monolayer:

-

Using a microsyringe, carefully deposit small droplets of the TDA solution onto the water surface at different locations.

-

Allow at least 10-15 minutes for the chloroform to evaporate completely.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate (e.g., 10 mm/min) while recording the surface pressure as a function of the mean molecular area.

-

The resulting surface pressure-area (π-A) isotherm will indicate the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.

-

Protocol 3: Langmuir-Blodgett Film Deposition

-

Monolayer Compression:

-

Compress the TDA monolayer to the desired deposition surface pressure (e.g., 20 mN/m), which should be in the condensed phase and well below the collapse pressure.

-

-

Film Deposition:

-

For a hydrophilic substrate, the first layer is deposited by slowly raising the substrate from the subphase through the monolayer.

-

For a hydrophobic substrate, the first layer is deposited by slowly lowering the substrate into the subphase through the monolayer.

-

Subsequent layers can be deposited by repeated dipping and raising of the substrate. Maintain a constant surface pressure throughout the deposition process.

-

Allow the film to dry for a few minutes between each layer deposition.

-

Protocol 4: UV Polymerization

-

UV Exposure:

-

Place the substrate with the deposited TDA film under a UV lamp (254 nm).

-

The duration of UV exposure will determine the extent of polymerization and the resulting color of the film. Initial exposure will lead to a blue-colored polydiacetylene film. Further exposure may lead to a red form.

-

The polymerization can be monitored by observing the color change and by taking UV-Vis absorption spectra at different time intervals.

-

Visualizations

Caption: Experimental workflow for TDA Langmuir-Blodgett film deposition.

Caption: Photopolymerization and colorimetric transition of TDA films.

References

Application Notes & Protocols: UV Irradiation for 10,12-Tricosadiynoic Acid (TCDA) Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

10,12-Tricosadiynoic acid (TCDA) is a diacetylene monomer that undergoes topochemical polymerization upon exposure to UV irradiation, forming a conjugated polymer known as polydiacetylene (PDA). This process results in a distinctive color change, typically from colorless to a vibrant blue, making it a valuable tool in the development of biosensors, chemosensors, and other smart materials. The blue-phase PDA exhibits a characteristic absorption maximum around 640-645 nm.[1][2] This blue phase can further transition to a red phase, with an absorption peak at approximately 540 nm, in response to external stimuli such as heat, pH changes, or binding events.[1][3] This document provides detailed application notes and protocols for setting up and performing the UV-induced polymerization of TCDA.

Key Experimental Parameters